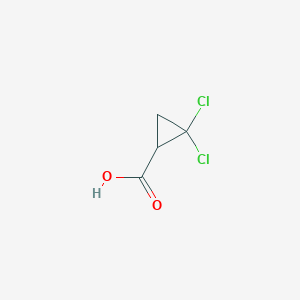
2,2-Dichlorocyclopropane-1-carboxylic acid
概要
説明
2,2-Dichlorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol It is a cyclopropane derivative, characterized by the presence of two chlorine atoms attached to the cyclopropane ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the chlorination of cyclopropane-1-carboxylic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane-1-carboxylic acid is treated with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions: 2,2-Dichlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of more complex carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane carboxylic acids, while reduction and oxidation reactions can produce different cyclopropane derivatives .
科学的研究の応用
2,2-Dichlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
作用機序
The mechanism of action of 2,2-dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors .
類似化合物との比較
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid: Similar in structure but with a methyl group instead of a hydrogen atom.
1,2-Dichlorocyclopropane: Lacks the carboxylic acid group but has two chlorine atoms on the cyclopropane ring.
Uniqueness: 2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
2,2-dichlorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFEJPTKINGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383509, DTXSID10900966 | |
| Record name | 2,2-dichlorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10900966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-14-0 | |
| Record name | 2,2-dichlorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2,2-Dichlorocyclopropane-1-carboxylic acid in pyrethroid insecticides?
A: this compound serves as a crucial building block for synthesizing various pyrethroid insecticides. [, , ] This compound provides the characteristic dichlorovinyl cyclopropane structure found in many pyrethroids. By reacting it with different alcohols or amines, researchers can create esters and amides with varying insecticidal properties.
Q2: How does the substitution of different groups on the this compound scaffold affect the insecticidal activity of the resulting pyrethroids?
A: Studies have shown that the insecticidal activity of pyrethroids derived from this compound is significantly influenced by the nature of the substituents attached to the carboxylic acid group. [, ] For instance, introducing a thiadiazole ring or a pyridine ring to the structure through amide formation resulted in compounds with varying degrees of fungicidal and insecticidal activities. [, ] These findings suggest that modifying the substituents allows for fine-tuning the biological activity of these compounds.
Q3: What analytical techniques are commonly employed to characterize and study pyrethroids synthesized from this compound?
A3: Researchers utilize a range of analytical techniques to characterize and study the properties of these pyrethroids. Common methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of the synthesized compounds by analyzing the hydrogen and carbon nuclei. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the synthesized pyrethroids, providing information about their structure and potential degradation products. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


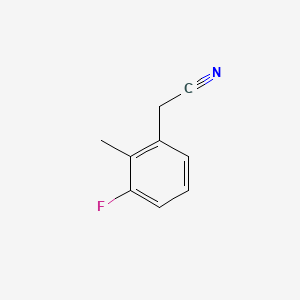

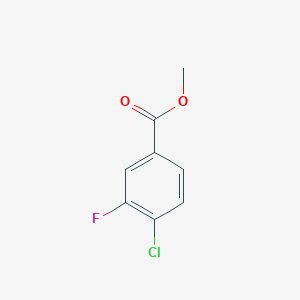


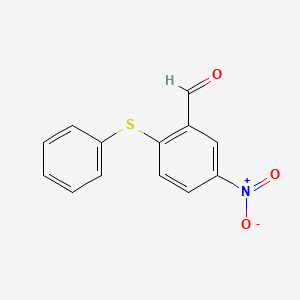
![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)
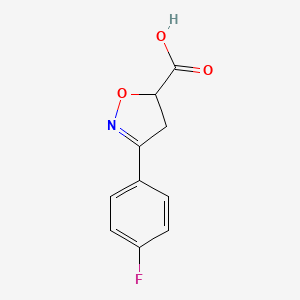

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

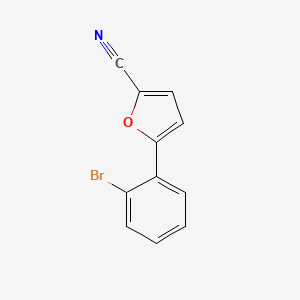
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)
